2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and benzenesulfonyl groups
Mechanism of Action
Target of Action
This compound is a type of Proteolysis Targeting Chimera (PROTAC) molecule . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The specific targets of this compound would depend on the ligands it contains, which are designed to bind to a specific protein of interest and an E3 ligase .
Mode of Action
PROTACs operate by forming a ternary complex with the target protein and an E3 ligase . The E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome . This effectively reduces the levels of the target protein in the cell .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a PROTAC would depend on its specific structure. Some PROTACs have been found to have good oral bioavailability and can effectively reduce target protein levels in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the piperazine and benzenesulfonyl groups. Common reagents used in these reactions include bromine, ethoxybenzene, and various piperazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and sulfonyl positions
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperazin-1-yl)pyrimidine: Shares a similar pyrimidine core and piperazine substitution.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety and exhibits similar biological activities.
Uniqueness
2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzenesulfonyl and dual piperazine substitutions differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN6O3S/c1-4-32-19-6-5-18(23)16-20(19)33(30,31)29-13-11-28(12-14-29)22-24-17(2)15-21(25-22)27-9-7-26(3)8-10-27/h5-6,15-16H,4,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDJJFGDYLXFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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